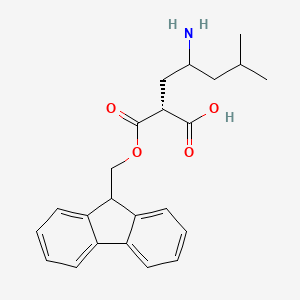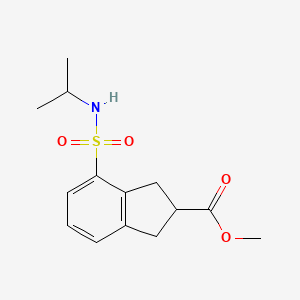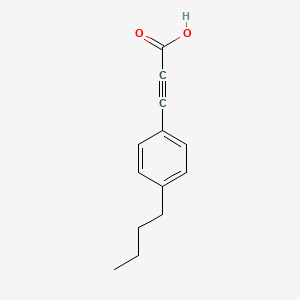
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine in DMF.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Piperidine in DMF
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed using piperidine, allowing the amino group to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid lies in its specific structure and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylheptanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-14(2)11-15(24)12-20(22(25)26)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20-21H,11-13,24H2,1-2H3,(H,25,26)/t15?,20-/m1/s1 |
InChI-Schlüssel |
IIXPQSJKBDBCHJ-YQYDADCPSA-N |
Isomerische SMILES |
CC(C)CC(C[C@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Kanonische SMILES |
CC(C)CC(CC(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)






![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)





